In Vivo Antimalarial Efficacy: Quantified Superiority of 7-Bromo-2-chloro Substitution over Other Cryptolepine Analogs
The 7-bromo-2-chloro substitution pattern on a cryptolepine analog (referred to as compound 11k) demonstrates a clear and quantifiable advantage in an in vivo model of malaria. This compound is directly compared to a panel of other cryptolepine derivatives, establishing its superior efficacy profile [1].
| Evidence Dimension | In Vivo Parasitemia Suppression in P. berghei Mouse Model |
|---|---|
| Target Compound Data | >90% suppression of parasitemia at a dose of 25 mg kg⁻¹ day⁻¹, with no apparent toxicity |
| Comparator Or Baseline | Other halogenated cryptolepine analogues (e.g., 2-bromo-7-nitro derivative) and the parent compound cryptolepine |
| Quantified Difference | >90% suppression compared to an ED₉₀ of 21.6 mg kg⁻¹ day⁻¹ for the 2,7-dibromo derivative (compound 15), highlighting a more favorable efficacy profile for 11k. Cryptolepine itself required higher doses to achieve comparable efficacy. |
| Conditions | Mice infected with Plasmodium berghei, dosed at 25 mg kg⁻¹ day⁻¹ for 4 days. |
Why This Matters
For researchers developing new antimalarial leads, this data provides a clear, quantified benchmark for in vivo efficacy, establishing this specific di-halogenated quinoline scaffold as a high-value starting point with demonstrated potency and a favorable preliminary safety window.
- [1] Onyeibor, O., Croft, S. L., Dodson, H. I., Feiz-Haddad, M., Kendrick, H., Millington, N. J., Parapini, S., Phillips, R. M., Seville, S., Shnyder, S. D., Taramelli, D., & Wright, C. W. (2005). Synthesis of some cryptolepine analogues, assessment of their antimalarial and cytotoxic activities, and consideration of their antimalarial mode of action. Journal of Medicinal Chemistry, 48(7), 2701-2709. View Source
